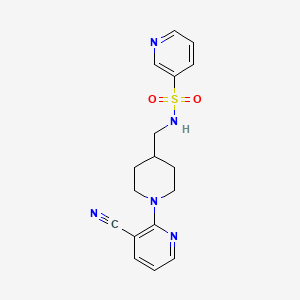

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is a chemical compound that has been synthesized for scientific research purposes. It is a sulfonamide derivative that has shown potential for use in various biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Piperidine derivatives, such as the compound , are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Anticancer Applications

Piperidine derivatives are being utilized in different ways as anticancer agents . A series of 2-amino-4-(1-piperidine) pyridine derivatives, similar to the compound , have been designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .

Antiviral Applications

Piperidine derivatives also have potential antiviral applications . Their unique structure allows them to interact with various viral proteins, potentially inhibiting viral replication.

Antimalarial Applications

Piperidine derivatives have been studied for their potential antimalarial applications . Their ability to interact with key proteins in the malaria parasite could potentially inhibit the parasite’s life cycle.

Antimicrobial and Antifungal Applications

Piperidine derivatives are being utilized as antimicrobial and antifungal agents . Their unique structure allows them to interact with various microbial and fungal proteins, potentially inhibiting their growth.

Organic Electronics Applications

Many heterocyclic compounds, including piperidine derivatives, can be used in making organic conductors, semiconductors, photovoltaic cells, molecular wires, and organic light-emitting diodes (LED), light harvesting systems, optical data carriers, chemically controllable switches, and liquid crystalline compounds .

Mecanismo De Acción

Target of Action

For instance, Imatinib, a compound with a similar structure, specifically inhibits the activity of tyrosine kinases .

Mode of Action

For example, Imatinib inhibits the activity of tyrosine kinases .

Biochemical Pathways

For instance, the NLRP3 inflammasome, a cytosolic pattern recognition receptor (PRR), plays a fundamental role in the response to exogenous and endogenous stimuli .

Pharmacokinetics

For instance, BI 1356, a DPP-4 inhibitor, has been reported to inhibit DPP-4 activity in vitro with an IC50 of approximately 1 nM .

Result of Action

For instance, the inhibition of tyrosine kinases by Imatinib is one of the most used therapeutic strategies to treat leukemia .

Propiedades

IUPAC Name |

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2S/c18-11-15-3-1-8-20-17(15)22-9-5-14(6-10-22)12-21-25(23,24)16-4-2-7-19-13-16/h1-4,7-8,13-14,21H,5-6,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADMICJUUCWPQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CN=CC=C2)C3=C(C=CC=N3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-Methoxyethyl)cyclopent-3-en-1-yl]methanol](/img/structure/B2884983.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2884993.png)

![2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-benzimidazole](/img/structure/B2884999.png)

![methyl [6-bromo-2-(2-fluorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate](/img/structure/B2885001.png)